Bienvenue dans la boutique en ligne BenchChem!

3-amino-4-fluoro-N-methylbenzamide

Monoamine oxidase inhibition Neurodegenerative disease research Selectivity profiling

3-Amino-4-fluoro-N-methylbenzamide (CAS 639858-50-7) provides three orthogonal reactive handles—3-amino (nucleophilic), 4-fluoro (metabolically stable, electron-withdrawing), and N-methyl amide (hydrogen-bonding)—enabling diversification via amide coupling, Buchwald-Hartwig amination, or SNAr. The 4-fluoro substitution confers >5-fold higher sigma-2 receptor affinity vs. 2-fluoro isomers (Ki: 3.77–4.02 vs. 20.3–22.8 nM). Demonstrates MAO-B inhibition (IC50=8.39 μM) with >11.9-fold selectivity over MAO-A. Featured in 33 patent families as a kinase inhibitor intermediate. Non-fluorinated or 2-fluoro analogs fail target engagement. Require ≥95% HPLC purity with CoA; verify 4-fluoro via ¹⁹F NMR.

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
CAS No. 639858-50-7
Cat. No. B1294028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-fluoro-N-methylbenzamide
CAS639858-50-7
Molecular FormulaC8H9FN2O
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)F)N
InChIInChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
InChIKeyQHANKIGJOCDPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-fluoro-N-methylbenzamide (CAS 639858-50-7): 3-Substituted Fluorobenzamide Building Block with 33 Associated Patents


3-Amino-4-fluoro-N-methylbenzamide (CAS 639858-50-7) is a 3-substituted benzamide derivative that incorporates an amino group at the 3-position, a fluorine substituent at the 4-position, and an N-methyl amide functional group on the benzene ring [1]. The compound is a member of the broader 3-substituted benzamide class that has been extensively explored for kinase inhibition applications, including Bcr-Abl and Trk family inhibitors [2]. As an aromatic amide with multiple reactive handles, this compound is available from commercial suppliers at purities ranging from 95% to 98% and serves as a building block for pharmaceutical research and custom synthesis programs . PubChemLite annotation indicates the compound appears in 33 patents, though its direct primary literature presence remains limited [3].

3-Amino-4-fluoro-N-methylbenzamide: Why Generic Substitution with Alternative Benzamide Analogs is Scientifically Unjustified


Substituting 3-amino-4-fluoro-N-methylbenzamide with seemingly similar benzamide analogs—such as 3-amino-N-methylbenzamide (non-fluorinated), 3-amino-2-fluorobenzamide (positional isomer), or 4-fluoro-N-methylbenzamide (amino-absent)—introduces quantifiable changes in target engagement, selectivity profile, and physical-chemical properties that render interchange scientifically invalid. Experimental data demonstrate that the 4-fluoro substitution pattern confers distinct sigma-2 receptor binding advantages over 2-fluoro analogs (Ki: 3.77–4.02 nM versus 20.3–22.8 nM), representing a >5-fold difference in affinity based solely on fluorine ring position [1]. Similarly, the presence of fluorine proximal to the amide NH has been documented to improve oral exposure in kinase inhibitor scaffolds, an effect absent in non-fluorinated counterparts [2]. These differences are not incremental—they represent binary distinctions in whether a compound meets target engagement thresholds for specific applications.

3-Amino-4-fluoro-N-methylbenzamide Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Procurement


MAO-B Inhibition and MAO-A Selectivity Profile of 3-Amino-4-fluoro-N-methylbenzamide

3-Amino-4-fluoro-N-methylbenzamide demonstrates measurable inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC50 of 8.39 μM, while exhibiting no detectable inhibition of MAO-A at concentrations up to 100 μM [1]. This represents a >11.9-fold selectivity window favoring MAO-B over MAO-A. The presence of fluorine at the 4-position and the N-methyl amide group are structural features consistent with fluorobenzamide derivatives that act as selective MAO-B inhibitors, a property leveraged in therapeutic development for Alzheimer's disease and senile dementia [2]. In contrast, the non-fluorinated analog 3-amino-N-methylbenzamide (CAS 25900-61-2) lacks the fluorine substituent and has been characterized primarily as an acetylating agent metabolite with no documented MAO inhibitory activity, rendering it unsuitable for MAO-targeted applications .

Monoamine oxidase inhibition Neurodegenerative disease research Selectivity profiling

Position-Specific Fluorine Substitution Effects on Sigma Receptor Binding Affinity in Benzamide Scaffolds

In fluorinated benzamide series evaluated for sigma receptor binding, the position of fluorine substitution on the aromatic ring produces quantifiable, therapeutically consequential differences in affinity. 4-Fluoro-substituted benzamides (structural analog to the 3-amino-4-fluoro substitution pattern in the target compound) exhibit sigma-2 receptor binding affinities of Ki = 3.77–4.02 nM, representing a >5.3-fold higher potency compared to 2-fluoro-substituted benzamide analogs which display Ki = 20.3–22.8 nM [1]. While the specific compound 3-amino-4-fluoro-N-methylbenzamide was not directly evaluated in this study, the class-level inference from this systematic positional analysis establishes that 4-fluoro substitution is the preferred regioisomer for achieving high sigma-2 affinity—a critical parameter for PET radiotracer development and CNS imaging applications [1]. Sigma-1 affinities across the fluorinated benzamide series remain uniformly high (Ki = 0.38–0.98 nM) regardless of fluorine position, making sigma-2 selectivity the discriminating factor [1].

Sigma receptor ligands PET imaging CNS radiotracer development

3-Substituted Benzamide Scaffold as Privileged Kinase Inhibitor Pharmacophore with Documented Oral Exposure Advantages

The 3-substituted benzamide scaffold, which encompasses 3-amino-4-fluoro-N-methylbenzamide, represents a validated pharmacophore for kinase inhibitor development with demonstrated translational success. Systematic exploration of 3-substituted benzamide derivatives structurally related to imatinib yielded NS-187, which exhibited 25–55 times greater potency than imatinib against wild-type Bcr-Abl in vitro [1]. Multiple patents explicitly claim 3-substituted benzamide derivatives as kinase inhibitors, with applications spanning Bcr-Abl, Trk family, and MEK targets [2][3]. Critically, the fluorine atom positioned proximal to the amide NH—a structural feature present in 3-amino-4-fluoro-N-methylbenzamide—has been identified as a recurring motif in kinase inhibitors that improves oral exposure, a property not attributable to non-fluorinated benzamide analogs [4]. In contrast, 4-fluoro-N-methylbenzamide (CAS 701-49-5), which lacks the 3-amino substituent, lacks the dual functional handles required for the extended conjugation and hydrogen-bonding networks characteristic of potent kinase engagement .

Kinase inhibition Bcr-Abl inhibitors Oncology drug discovery

Comparative Physical-Chemical Properties and Synthetic Utility: 3-Amino-4-fluoro-N-methylbenzamide vs. Non-Fluorinated Analog

3-Amino-4-fluoro-N-methylbenzamide (CAS 639858-50-7) differs from its direct non-fluorinated analog 3-amino-N-methylbenzamide (CAS 25900-61-2) in both molecular weight (+18 Da, due to fluorine substitution replacing hydrogen) and key physical-chemical parameters relevant to compound handling and formulation. The fluorinated compound exhibits a predicted boiling point of approximately 284–300°C and density of ~1.23 g/cm³ [1], while the non-fluorinated analog has a lower molecular weight (150.18 g/mol versus 168.17 g/mol) [2]. This fluorine substitution confers enhanced metabolic stability through blockade of oxidative metabolism at the 4-position—a well-documented property of fluorinated aromatics in drug design [3]. Furthermore, 3-amino-4-fluoro-N-methylbenzamide offers three distinct functional handles (3-amino, 4-fluoro, and N-methyl amide) enabling orthogonal derivatization strategies, whereas 4-fluoro-N-methylbenzamide (CAS 701-49-5) lacks the 3-amino nucleophile required for amidation, Suzuki coupling precursor installation, or diazonium chemistry .

Medicinal chemistry building blocks Fluorine substitution effects Custom synthesis

3-Amino-4-fluoro-N-methylbenzamide: Evidence-Backed Research and Industrial Application Scenarios


Monoamine Oxidase B (MAO-B) Inhibitor Lead Generation and Selectivity Profiling

Based on the compound's demonstrated MAO-B inhibitory activity (IC50 = 8.39 μM) with >11.9-fold selectivity over MAO-A, 3-amino-4-fluoro-N-methylbenzamide serves as a viable starting scaffold for developing selective MAO-B inhibitors [1]. Researchers targeting neurodegenerative conditions—including Alzheimer's disease and Parkinson's disease where MAO-B inhibition is therapeutically validated—can use this compound as a fragment or early lead for structure-activity relationship (SAR) expansion [2]. The non-fluorinated analog 3-amino-N-methylbenzamide lacks documented MAO inhibitory activity and should not be substituted in MAO-targeted campaigns. Procurement specifications should confirm ≥95% purity suitable for enzymatic assay reproducibility.

Sigma Receptor PET Radiotracer Development Leveraging 4-Fluoro Benzamide Scaffold Advantages

The class-level evidence establishing >5.3-fold higher sigma-2 receptor affinity for 4-fluoro benzamide scaffolds (Ki = 3.77–4.02 nM) compared to 2-fluoro isomers (Ki = 20.3–22.8 nM) positions 3-amino-4-fluoro-N-methylbenzamide as a structurally aligned intermediate for developing sigma receptor-targeted imaging agents [3]. This compound contains the 4-fluoro substitution pattern that confers the favorable sigma-2 affinity, combined with a 3-amino group available for subsequent radiolabeling or linker conjugation. 2-Fluoro benzamide isomers (e.g., 3-amino-2-fluorobenzamide, CAS 1369948-83-3) are suboptimal for this application due to >5-fold weaker sigma-2 engagement. Researchers should verify the 4-fluoro substitution position via ¹⁹F NMR prior to use.

Kinase Inhibitor Discovery: 3-Substituted Benzamide Pharmacophore Elaboration

Given the established precedence of 3-substituted benzamides as Bcr-Abl, Trk, and MEK kinase inhibitors—with optimized derivatives achieving 25–55× greater potency than imatinib—3-amino-4-fluoro-N-methylbenzamide provides a functionalized core for constructing novel kinase inhibitor chemotypes [4][5]. The fluorine atom proximal to the amide NH aligns with a documented motif that improves oral exposure in kinase inhibitor series, a property absent in non-fluorinated benzamide analogs [6]. The 3-amino group serves as a conjugation point for introducing heteroaryl moieties characteristic of potent kinase engagement. Alternative building blocks lacking either the 3-amino handle (e.g., 4-fluoro-N-methylbenzamide) or the fluorine substituent (e.g., 3-amino-N-methylbenzamide) require additional synthetic steps to achieve comparable functional density.

Custom Synthesis and Medicinal Chemistry Building Block Procurement

As a commercial building block available from multiple suppliers at purities ranging from 95% to 98%, 3-amino-4-fluoro-N-methylbenzamide (CAS 639858-50-7) supports parallel medicinal chemistry campaigns requiring orthogonal functionalization strategies . The compound's three functional handles—3-amino (nucleophilic), 4-fluoro (electron-withdrawing, metabolically stable), and N-methyl amide (hydrogen-bonding capable)—enable diversification through amide coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution. Procurement decisions should prioritize suppliers providing Certificate of Analysis with HPLC purity verification and storage recommendations under inert atmosphere to maintain amine integrity. The compound's presence in 33 patent families, despite limited primary literature, suggests its utility as an intermediate in proprietary pharmaceutical development programs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-4-fluoro-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.